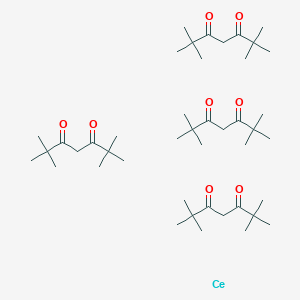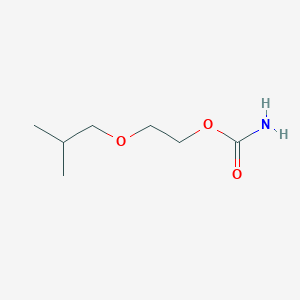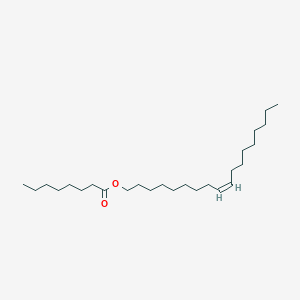
1-Deuteriocyclopropane-1-carboxylic acid
Descripción general
Descripción
1-Deuteriocyclopropane-1-carboxylic acid, also known as Cyclopropanecarboxylic acid-[1-d], is a labelled analogue of Cyclopropanecarboxylic Acid . It is used as a reagent in the synthesis of 2-alkyloxazoles as potent and selective PI4KIIIβ inhibitors . The molecular formula of this compound is C4H5DO2 .
Molecular Structure Analysis
The molecular structure of 1-Deuteriocyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a carboxylic acid (-COOH) group and a deuterium atom (D) attached . The presence of the deuterium atom distinguishes it from its non-labelled counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Deuteriocyclopropane-1-carboxylic acid include a molecular weight of 87.10 , solubility in Chloroform and Ethyl Acetate , and a boiling point of 64°C at 3.5 Torr . It appears as an oily matter .Aplicaciones Científicas De Investigación
Ethylene Precursor
1-Deuteriocyclopropane-1-carboxylic acid (ACC) is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
ACC Synthesis Regulation
The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase .
ACC as an Ethylene-Independent Signal
Recent studies suggest that ACC plays a signaling role independent of its biosynthesis . This includes its role in regulating plant development, involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
ACC Transport
ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses . The identification of the first ACC transporter has opened up new avenues for research in this area .
ACC in Plant Growth Regulation
ACC controls several processes linked to vegetative plant growth. It is also a major player in seed germination, fruit ripening, leaf and flower senescence, and abscission .
ACC in Thermotolerance Regulation
In marine red algae Neopyropia yezoensis, ACC regulates thermotolerance . The application of ACC mitigated the negative effects of heat stress on the algae .
Mecanismo De Acción
Target of Action
1-Deuteriocyclopropane-1-carboxylic acid (also known as Cyclopropane-1-carboxylic Acid-d1) is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are involved in the synthesis and oxidation of ACC, respectively .
Mode of Action
The compound interacts with its targets, ACSs and ACOs, to influence the biosynthesis of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . This interaction results in changes in the levels of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Biochemical Pathways
The affected biochemical pathway is the ethylene biosynthesis pathway. The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACS, and ACC is oxidized to ethylene by ACO . This pathway is regulated by developmental, hormonal, and environmental cues .
Result of Action
The action of 1-Deuteriocyclopropane-1-carboxylic acid results in changes in the levels of ethylene in plants. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and flower senescence and abscission, fruit ripening, and responses to various stresses .
Action Environment
The action of 1-Deuteriocyclopropane-1-carboxylic acid is influenced by various environmental factors. The rate of ACC formation, and thus ethylene production, differs in response to developmental, hormonal, and environmental cues
Propiedades
IUPAC Name |
1-deuteriocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuteriocyclopropane-1-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)









